molecular formula C6H2Cl2N2O3 B3254503 6-Chloro-5-nitronicotinoyl chloride CAS No. 23945-84-8

6-Chloro-5-nitronicotinoyl chloride

Cat. No. B3254503
CAS RN: 23945-84-8
M. Wt: 220.99 g/mol
InChI Key: CZDMAPPDNNZHMH-UHFFFAOYSA-N
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Description

6-Chloro-5-nitronicotinoyl chloride is a chemical compound that is widely used in scientific research for various purposes. It is a nitroaromatic compound that has been extensively studied for its potential applications in medicinal and pharmaceutical chemistry.

Scientific Research Applications

Synthesis and Anticoccidial Activity

6-Chloro-5-nitronicotinoyl chloride has been studied for its role in synthesizing compounds with significant anticoccidial activity. 5-Nitronicotinamide and its analogues, including variations with 2-chloro, 2-alkoxy, 2-benzyloxy, 2-phenoxy, 2-alkylamino, and 2-benzylamino substituents, have been synthesized from 5-bromonicotinoyl chloride, demonstrating anticoccidial activity against Eimeria tenella (Morisawa et al., 1977).

Synthesis of Complex Compounds

The compound is also involved in the synthesis of various complex molecular structures. For example, chlorination/nitrosylation of specific compounds yielded chloro derivatives with significant structural uniqueness (Wang et al., 1991).

Development of Neonicotinoid Insecticides

It plays a key role in the development of neonicotinoid insecticides. A research program aiming to create novel nitroimino heterocycles for insecticidal activity included the synthesis and analysis of various compounds, showcasing their efficacy against a range of pests (Maienfisch et al., 2001).

Role in Diverse Chemical Reactions

The compound is instrumental in diverse chemical reactions. Studies have shown its use in reactions yielding different compounds, highlighting its versatility in chemical synthesis (Eijk et al., 2010).

Environmental and Industrial Applications

It's also significant in environmental and industrial applications. For instance, its role in the aqueous chlorination of phenols and the formation of chlorinated aromatic compounds in advanced oxidation processes has been studied, indicating its relevance in environmental chemistry (Lau et al., 2016; Yuan et al., 2011).

Synthesis of Diagnostic and Research Tools

6-Chloro-5-nitronicotinoyl chloride is used in the synthesis of compounds like spin traps and pH sensors, which are crucial in diagnostic and research applications (Ioniță, 2008).

Synthesis of Therapeutic Agents

It's instrumental in synthesizing therapeutic agents like cladribine, a drug used against certain neoplasms, showcasing its importance in medicinal chemistry (Janeba et al., 2003).

properties

IUPAC Name

6-chloro-5-nitropyridine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O3/c7-5-4(10(12)13)1-3(2-9-5)6(8)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDMAPPDNNZHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-nitronicotinoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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